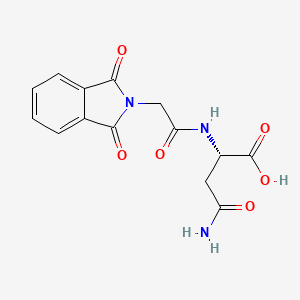

Pht-Gly-Asn-OH

Description

Contextualization within Peptide Chemistry and Amino Acid Derivative Research

Peptide chemistry fundamentally involves the formation of amide (peptide) bonds between amino acids. To achieve a specific sequence, the reactive amino group (α-amino) of one amino acid must be temporarily blocked or "protected" while its carboxyl group is coupled to the unprotected amino group of another. researchgate.netspbu.ru This strategy prevents self-polymerization and ensures the correct sequence is formed. researchgate.net Phthaloyl-protected derivatives, such as Pht-Gly-Asn-OH, are a classic example of this principle.

The use of protecting groups is a cornerstone of synthetic peptide science, enabling the creation of peptides with defined structures for a vast range of applications, from therapeutic agents to research tools. nih.govmasterorganicchemistry.com The choice of protecting group is critical, as it must be stable under coupling conditions and selectively removable without damaging the newly formed peptide. wiley-vch.de Phthaloyl derivatives are part of the "diacyl" family of protecting groups, which are noted for their stability under acidic conditions. wiley-vch.de Research into amino acid derivatives, including those with phthaloyl protection, is crucial for developing new synthetic methodologies, creating unnatural amino acids with novel properties, and synthesizing complex peptide structures. mdpi.comnih.govnih.gov

Structural Characteristics and Nomenclature of this compound

The compound this compound is a dipeptide derivative. Its formal name is N-α-Phthaloyl-glycyl-L-asparagine . Let's deconstruct this name and structure:

Pht: This abbreviation stands for the Phthaloyl group. It is derived from phthalic anhydride (B1165640) and is attached to the nitrogen atom of the N-terminal amino acid, in this case, Glycine (B1666218). organic-chemistry.org This creates a stable phthalimide (B116566) structure.

Gly: Represents Glycine , the simplest amino acid, which serves as the N-terminal residue.

Asn: Represents Asparagine , the C-terminal residue in this dipeptide.

OH: Indicates that the C-terminal carboxyl group of Asparagine is a free carboxylic acid.

The structure consists of a glycine molecule linked via a peptide bond to an asparagine molecule. The N-terminus of the glycine is protected by the bulky, planar phthaloyl group. This protection prevents the glycine's amino group from reacting further. masterorganicchemistry.com The asparagine's C-terminus remains a free acid, available for potential further reactions or to mimic a natural peptide terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 35181-18-1 | 3bsc.comguidechem.comchemblink.com |

| Molecular Formula | C14H13N3O6 | 3bsc.comguidechem.comchemblink.com |

| Molecular Weight | 319.27 g/mol | 3bsc.comchemblink.com |

This data is compiled from chemical supplier databases but is presented here for informational purposes only, in accordance with the source exclusion limitations.

Historical Development of Phthaloyl Protecting Group Chemistry in Synthetic Biology

The use of the phthaloyl group for amine protection dates back to the Gabriel synthesis of primary amines, a method established long before the advent of modern solid-phase peptide synthesis. organic-chemistry.org Its application to amino acid and peptide synthesis was a logical extension. Early methods for creating phthaloyl amino acids often required harsh reaction conditions. researchgate.netcolab.ws

Key developments include:

Early Syntheses: The reaction of phthalic anhydride with amino acids was an early method, though it could lead to racemization (loss of stereochemical purity). researchgate.netgoogle.com

Milder Conditions: Researchers developed milder techniques to introduce the phthaloyl group, for instance, by using N-carboethoxyphthalimide in water, which helped to preserve the optical integrity of the chiral amino acids. researchgate.net

Deprotection: The primary method for removing the phthaloyl group has historically been hydrazinolysis (reaction with hydrazine). eurekaselect.comdntb.gov.ua This cleavage is generally effective but can sometimes affect other functionalities within the peptide, presenting a challenge for orthogonality. eurekaselect.com

While the term "synthetic biology" is more modern, the principles of using well-defined, modular chemical parts like protecting groups laid the groundwork for the systematic and programmed synthesis of biological molecules. The phthaloyl group, alongside others like Boc and Fmoc, was integral to the development of systematic peptide synthesis, a foundational capability for creating the custom biopolymers used in synthetic biology today. researchgate.netmasterorganicchemistry.com

Overview of Research Trajectories and Current Challenges for this compound

Research involving phthaloyl-protected amino acids and peptides like this compound continues, though often as part of broader synthetic goals rather than a focus on the specific molecule itself.

Research Trajectories:

Novel Synthesis Methods: Studies continue to explore more efficient and milder conditions for both the protection of amino acids with phthaloyl groups and their subsequent coupling. researchgate.netresearchgate.net For example, boronic acid-catalyzed direct amidations have been studied for coupling N-phthaloyl amino acids. researchgate.net

Pharmacological Analogs: N-phthaloyl derivatives of amino acids have been synthesized and evaluated for various biological activities, including anti-inflammatory and immunomodulatory properties. researchgate.netekb.eg For instance, a phthaloyl-glycine derivative was studied for its immunomodulatory profile. researchgate.net

Precursors for Complex Molecules: Phthaloyl-protected amino acids and peptides serve as key intermediates in the synthesis of more complex molecules, including peptide-drug conjugates and macrocyclic structures. researchgate.netmdpi.comjcu.edu.au

Photochemical Applications: Research has explored the photochemical decarboxylation of N-phthaloyl peptides as a method for synthesizing cyclic peptides. jcu.edu.au

Current Challenges:

Deprotection Harshness: The standard removal of the phthaloyl group with hydrazine (B178648) is a significant drawback. eurekaselect.com It is not considered a "mild" deprotection method compared to the acid-labile Boc group or the base-labile Fmoc group, which are the workhorses of modern solid-phase peptide synthesis. wiley-vch.demasterorganicchemistry.comacs.org This limits its orthogonality and widespread use in automated synthesis. nih.gov

Racemization Risk: Although milder methods exist, the risk of racemization during the introduction of the phthaloyl group or subsequent coupling steps remains a concern, particularly with acyl-type protecting groups. wiley-vch.demasterorganicchemistry.com

Stability Issues: While generally stable, the phthalimide ring can be susceptible to hydrolysis, especially under basic conditions that can arise during certain synthetic steps. jcu.edu.au Research has also focused on making the phthaloyl group more stable or developing derivatives like the tetrachlorophthaloyl (TCP) group that offer different stability profiles. researchgate.net

Competition with Modern Methods: The dominance of Fmoc and Boc strategies in solid-phase peptide synthesis means that phthaloyl protection is now used more selectively, often for specific applications in solution-phase synthesis or where its particular chemical properties are advantageous. wiley-vch.deacs.org

Table 2: Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-α-Phthaloyl-glycyl-L-asparagine |

| Glycine | 2-Aminoacetic acid |

| Asparagine | (2S)-2-Amino-3-carbamoylpropanoic acid |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | Fluorenylmethyloxycarbonyl |

| TCP | Tetrachlorophthaloyl |

| Hydrazine | Diazane |

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O6 |

|---|---|

Molecular Weight |

319.27 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1 |

InChI Key |

KIGKSERBFCBQJG-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Pht Gly Asn Oh

Optimized Solution-Phase Synthesis of Pht-Gly-Asn-OH and Related Intermediates

Solution-phase peptide synthesis (SPPS) offers a classical and versatile approach for the preparation of this compound. This method allows for the purification of intermediates at each step, ensuring high purity of the final product. The synthesis typically involves the formation of a peptide bond between a phthaloyl-protected glycine (B1666218) (Pht-Gly-OH) and an asparagine derivative where the C-terminal carboxyl group is temporarily protected.

Exploration of Coupling Reagents and Reaction Conditions for Peptide Bond Formation

The formation of the amide bond between glycine and asparagine is the cornerstone of the synthesis. The choice of coupling reagent is paramount to ensure high yield, minimize side reactions, and prevent racemization. A variety of reagents have been developed for this purpose, each with distinct activation mechanisms and optimal reaction conditions. sigmaaldrich.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but can lead to the formation of insoluble urea (B33335) byproducts and may cause side reactions like dehydration of the asparagine side chain. mdma.chbachem.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) is a standard practice to suppress racemization and improve coupling efficiency. mdma.chbachem.compeptide.com

Phosphonium salts, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times. sigmaaldrich.compeptide.com Reagents based on 1-Hydroxy-7-aza-1H-benzotriazole (HOAt), such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are even more reactive and offer enhanced resistance to racemization due to the catalytic effect of the pyridine (B92270) nitrogen in the HOAt moiety. sigmaaldrich.com More recent developments include organophosphorus reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and cyclic propylphosphonic anhydride (B1165640) (T3P®), which are noted for their high efficiency and low epimerization rates. researchgate.netmdpi.com

Reaction conditions are typically optimized based on the chosen reagent, involving solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (B52724) (ACN) at temperatures ranging from -15°C to room temperature. mdma.ch The presence of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize protonated species and facilitate the reaction. mdma.chbachem.com

| Coupling Reagent Class | Examples | Additive(s) | Common Solvents | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | DMF, THF, CH₂Cl₂ | Cost-effective; urea byproduct can be problematic (DCC); potential for asparagine side-chain dehydration. mdma.chbachem.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | --- | DMF, NMP | High coupling efficiency; does not cause guanidinylation side reactions. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | --- | DMF, NMP | Very fast reaction rates; HATU and HCTU are highly efficient with low racemization; can cause guanidinylation of the free amine. sigmaaldrich.compeptide.com |

| Organophosphorus Reagents | DEPBT, T3P® | DIPEA, NMM | DMF, Ethyl Acetate | Remarkable resistance to racemization; T3P® byproducts are water-soluble, simplifying workup. researchgate.netmdpi.com |

| Mixed Anhydrides | Isobutyl Chloroformate | N-methylmorpholine | THF | Classical method, requires low temperatures to minimize side reactions. mdma.ch |

Regioselective Phthaloylation and Protecting Group Strategies

A critical aspect of the synthesis is the strategic use of protecting groups to ensure that reactions occur only at the desired functional groups. This involves the N-terminal protection of glycine and the transient protection of asparagine's functional groups.

Regioselective Phthaloylation: The phthaloyl (Pht) group serves as a robust protecting group for the primary amine of glycine. A mild and effective method for its introduction is the reaction of the amino acid with N-carbethoxyphthalimide in a weakly alkaline aqueous solution at low temperatures. indexcopernicus.com This approach avoids harsh conditions that could compromise the integrity of the amino acid structure. indexcopernicus.com

Asparagine Protecting Groups: The asparagine residue presents two key challenges: protection of the side-chain amide and the C-terminal carboxylic acid.

Side-Chain Protection: The amide group in the asparagine side chain is susceptible to dehydration to a β-cyano-alanine nitrile, particularly during activation with carbodiimides. peptide.comscite.ai To prevent this, the side-chain amide can be protected. In Boc-based synthesis, the xanthyl (Xan) group is often employed, while the trityl (Trt) group is preferred in Fmoc-based strategies. peptide.com For a solution-phase synthesis, a Trt group could be used, which is removable under acidic conditions.

C-Terminal Protection: During the coupling of Pht-Gly-OH to asparagine, the carboxyl group of asparagine must be protected to prevent self-polymerization and other side reactions. Common protecting groups include simple esters, such as methyl or ethyl esters, or benzyl (B1604629) esters, which can be removed later via saponification or hydrogenolysis, respectively.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound Containing Sequences

Solid-phase peptide synthesis (SPPS) is the method of choice for producing longer peptides efficiently. In the context of sequences containing the this compound motif, a pre-synthesized Pht-Gly-OH dipeptide could be coupled onto a resin-bound asparagine, or a Gly-Asn sequence could be assembled on the resin followed by N-terminal phthaloylation. The latter approach requires careful management of potential side reactions associated with the Gly-Asn linkage.

Development of Robust Linkers and Resin Technologies

The solid support (resin) and the linker that attaches the peptide chain to it are fundamental to the success of SPPS. csic.es The choice of linker dictates the conditions required for the final cleavage of the peptide and determines the functionality of the C-terminus. csic.essigmaaldrich.com

To obtain a peptide with a free C-terminal carboxylic acid, such as this compound, linkers that generate a carboxyl group upon cleavage are required.

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin that is widely used in Fmoc-SPPS. sigmaaldrich.combiosynth.com Peptides are cleaved from Wang resin under strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most acid-labile side-chain protecting groups. sigmaaldrich.comiris-biotech.de

2-Chlorotrityl (2-Cl-Trt) Resin: This linker is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in Dichloromethane). sigmaaldrich.comsigmaaldrich.com This mild cleavage is advantageous as it allows the peptide to be released while keeping side-chain protecting groups intact, which is useful for convergent or fragment-based synthesis strategies. sigmaaldrich.com It is particularly recommended for sequences with C-terminal glycine or proline to minimize the risk of diketopiperazine formation. sigmaaldrich.com

The resin matrix itself is also important. While traditional polystyrene (PS) resins are common, more advanced supports like polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) or fully PEG-based resins like ChemMatrix® offer improved swelling properties in polar solvents and can be crucial for the synthesis of "difficult" or aggregating sequences. csic.esresearchgate.net

| Linker/Resin | Cleavage Conditions | C-Terminal Functionality | Advantages & Considerations |

| Wang | 95% TFA | Carboxylic Acid | Standard for Fmoc-SPPS; risk of diketopiperazine formation with C-terminal Gly or Pro. sigmaaldrich.com |

| 2-Chlorotrityl (2-Cl-Trt) | 1-2% TFA in DCM (mild) | Carboxylic Acid | Suppresses diketopiperazine formation; allows for synthesis of protected peptide fragments. sigmaaldrich.comsigmaaldrich.com |

| SASRIN | 1% TFA in DCM (mild) | Carboxylic Acid | Super acid-sensitive linker suitable for preparing protected peptides. biosynth.com |

| Rink Amide | 95% TFA | Carboxamide | Used for synthesizing peptide amides, not acids. sigmaaldrich.com |

Mitigation of Side Reactions and Impurity Formation in SPPS of this compound

Sequences containing asparagine, particularly when adjacent to glycine, are prone to specific side reactions during SPPS. Effective mitigation strategies are essential for obtaining the desired product in high purity.

Asparagine Side-Chain Dehydration: The most significant side reaction for asparagine during the coupling step is the dehydration of its side-chain amide to form a β-cyano-alanine residue. scite.ai This is particularly problematic when using carbodiimide (B86325) activators. bachem.compeptide.com This side reaction can be largely prevented by using pre-formed active esters for coupling or, more robustly, by protecting the side-chain amide. scite.aiajol.info The trityl (Trt) group is the most common side-chain protecting group for Fmoc-Asn-OH, as it provides effective protection and is cleaved by standard TFA treatment at the end of the synthesis. peptide.com Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) have also been shown to be effective. scite.ai

Diketopiperazine (DKP) Formation: When a dipeptide is attached to the resin, the free N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the chain from the support. iris-biotech.de The Gly-Asn sequence is particularly susceptible to this side reaction after the Fmoc group of glycine is removed. sigmaaldrich.com Strategies to minimize DKP formation include:

Using a sterically hindered linker like 2-Cl-Trt resin. sigmaaldrich.com

Incorporating the first two amino acids as a pre-formed dipeptide building block (e.g., Fmoc-Gly-Asn(Trt)-OH), which bypasses the vulnerable resin-bound dipeptide stage. iris-biotech.de

| Side Reaction | Sequence Dependency | Cause | Mitigation Strategy |

| Asparagine Dehydration | Asparagine residue | Activation of the C-terminal carboxyl group, especially with carbodiimides. peptide.comscite.ai | Use of side-chain protecting groups (e.g., Trt, Tmob); use of non-carbodiimide coupling reagents (e.g., active esters). peptide.comscite.aiajol.info |

| Diketopiperazine (DKP) Formation | N-terminal Gly, Pro | Nucleophilic attack of the deprotected N-terminal amine of the second residue on the resin-linker ester bond. sigmaaldrich.comiris-biotech.de | Use of sterically hindered linkers (e.g., 2-Cl-Trt); coupling of pre-formed dipeptides. sigmaaldrich.comiris-biotech.de |

| Aspartimide Formation | Asp-Gly, Asp-Asn, Asp-Ser | Base-catalyzed (piperidine) or acid-catalyzed (TFA) attack of the backbone nitrogen on the side-chain ester of Aspartic Acid (Asp). iris-biotech.desigmaaldrich.com | Use of bulky side-chain protecting groups for Asp (e.g., OMpe, OBno) or modified deprotection conditions. sigmaaldrich.combiotage.com (Note: This primarily affects Asp, not Asn, but is a related common side reaction). |

Derivatization Strategies for this compound at Specific Functional Groups

The this compound molecule possesses several functional groups that can be selectively modified to create novel derivatives for various applications. The primary sites for derivatization are the C-terminal carboxylic acid and the asparagine side-chain amide.

The C-terminal carboxyl group is the most reactive and versatile handle for modification. It can be readily converted into a wide range of functional groups:

Amides: By reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HBTU), a diverse library of C-terminal amides can be synthesized.

Esters: Esterification can be achieved by reacting the acid with an alcohol under acidic conditions or using coupling agents like DCC.

Conjugation: The carboxyl group can be used to conjugate the peptide to other molecules, such as fluorescent dyes, polymers, or solid supports, after activation.

The asparagine side-chain amide is less reactive but can undergo certain transformations. While typically avoided, dehydration to a nitrile can be induced under specific conditions. Hydrolysis to an aspartic acid residue can occur under strong acidic or basic conditions.

The phthalimide (B116566) group , while primarily a protecting group, can be removed to liberate the N-terminal amine. Treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) or DMF is a standard method for dephthaloylation. indexcopernicus.com The resulting free N-terminal amine of the H-Gly-Asn-OH peptide can then be derivatized. For instance, it can be acylated, alkylated, or labeled using reagents like o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC), which are commonly used for the pre-column derivatization of amino acids for HPLC analysis. psu.edunih.govresearchgate.net

| Functional Group | Potential Reaction | Reagents/Conditions | Resulting Structure |

| C-Terminal Carboxylic Acid (-COOH) | Amide Formation | R-NH₂, HATU, DIPEA | Pht-Gly-Asn-NH-R |

| Esterification | R-OH, H⁺ or DCC/DMAP | Pht-Gly-Asn-O-R | |

| Reduction | BH₃, LiAlH₄ | Pht-Gly-Asn-CH₂OH (Asparaginol) | |

| Asparagine Side-Chain Amide (-CONH₂) | Dehydration | P₂O₅, TFAA | Pht-Gly-(β-cyano-Ala)-OH |

| Hydrolysis | Strong Acid/Base | Pht-Gly-Asp-OH | |

| N-Terminal Phthalimide (Pht) | Deprotection (Dephthaloylation) | Hydrazine hydrate (N₂H₄·H₂O) | H-Gly-Asn-OH |

| Liberated N-Terminal Amine (-NH₂) | Acylation | Acyl Chloride, Base | Ac-Gly-Asn-OH |

| Derivatization for Analysis | OPA, PITC | Labeled H-Gly-Asn-OH |

C-Terminal Modifications for Bioconjugation and Probe Development

The C-terminus of a peptide is a critical site for modifications that can significantly alter its biological properties and applications. researchgate.netcreative-peptides.comnih.gov For this compound, derivatization of the C-terminal carboxylic acid opens avenues for bioconjugation and the development of molecular probes. creative-peptides.com These modifications are instrumental in enhancing peptide stability, modulating activity, and enabling the attachment of reporter molecules. researchgate.netnih.gov

One common strategy is amidation , where the C-terminal carboxyl group is converted to a primary amide (Pht-Gly-Asn-NH2). This simple modification neutralizes the negative charge at physiological pH, which can increase the peptide's hydrophobicity and alter its interaction with biological receptors. nih.govsigmaaldrich.com This change can also confer resistance to degradation by carboxypeptidases, thereby prolonging the peptide's in vivo half-life. sigmaaldrich.com

For more complex conjugations, the C-terminal carboxylate can be activated to form an active ester , which can then react with a variety of nucleophiles. This approach allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules. abyntek.com For instance, visible-light-mediated single-electron transfer (SET) has been utilized for the decarboxylative alkylation of C-terminal residues, providing a method for carbon-carbon bond formation under mild conditions. papyrusbio.com

Another powerful technique is native chemical ligation (NCL) and related methods. nih.gov While typically used for ligating larger peptide fragments, the principles can be adapted for C-terminal modification. This involves the synthesis of a C-terminal thioester of Pht-Gly-Asn, which can then react with a cysteine-containing molecule to form a stable amide bond. nih.gov This strategy is highly chemoselective and proceeds under aqueous conditions, making it suitable for biological applications.

Enzymatic methods also offer a high degree of specificity for C-terminal modification. For example, butelase 1, a peptide ligase, recognizes a specific C-terminal sequence (Asn/Asp-His-Val) and can be used to ligate a molecule of interest to the C-terminus of a peptide. mdpi.com By engineering the this compound sequence to include this recognition motif, site-specific enzymatic ligation can be achieved.

Table 1: Examples of C-Terminal Modifications and Their Applications

| Modification Type | Reagents/Method | Resulting Functional Group | Potential Applications |

| Amidation | Carbodiimide activation followed by ammonia | -CONH2 | Increased stability, altered receptor binding nih.govsigmaaldrich.com |

| Esterification | Alcohol, acid catalyst | -COOR | Prodrugs, modulation of hydrophobicity researchgate.net |

| Active Ester Formation | NHS/EDC, TBTU/HOBt | -CO-NHS, etc. | Bioconjugation with amines (dyes, biotin) abyntek.com |

| Thioester Formation | Mesitylenethiol, DIC | -CO-S-Ar | Native Chemical Ligation nih.gov |

| Decarboxylative Alkylation | Photocatalyst, Michael acceptor | -CH2-R | C-C bond formation for probe attachment papyrusbio.com |

| Enzymatic Ligation | Butelase 1, recognition sequence | Amide bond | Site-specific conjugation of cargo molecules mdpi.com |

This table is for illustrative purposes and specific reaction conditions would need to be optimized for this compound.

Asparagine Side-Chain (Amide) Functionalization

The primary amide of the asparagine side chain in this compound presents a unique handle for chemical modification. While often considered less reactive than other functional groups, specific methods have been developed to functionalize this moiety, leading to novel peptide analogs.

A significant advancement in this area is the use of the asparagine side chain as an endogenous directing group in transition metal-catalyzed reactions. nih.govrsc.org Specifically, palladium-catalyzed C(sp³)–H arylation has been achieved where the amide and the backbone of the asparagine residue coordinate to the metal center, directing functionalization at the N-terminus of the peptide. nih.govrsc.orgresearchgate.net This strategy avoids the need for external directing groups, which often require additional synthetic steps for installation and removal. nih.govrsc.org

The asparagine side-chain amide can also undergo deamidation , a post-translational modification that can occur spontaneously in proteins. acs.orgnih.gov This reaction typically proceeds through a succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl residues. nih.govppke.hu While often considered a degradation pathway, controlled deamidation or trapping of the succinimide intermediate could be exploited to generate peptide derivatives with altered structures and properties. Factors such as the neighboring amino acid sequence and local conformation can influence the rate of deamidation. nih.gov

Furthermore, the amide nitrogen of the asparagine side chain can act as a nucleophile. Under specific conditions, it can participate in intramolecular cyclization reactions. acs.org For instance, the nucleophilic attack of the side-chain amide on an activated carbonyl group can lead to the formation of cyclic structures.

The asparagine side chain can also be involved in hydrogen bonding interactions that stabilize specific peptide conformations. quora.comacs.org Modification of the amide group, for example, through substitution on the nitrogen or conversion to other functional groups, would disrupt these interactions and could be used to probe the conformational requirements for biological activity.

Table 2: Research Findings on Asparagine Side-Chain Functionalization

| Method | Key Reagents | Outcome | Significance | Citation |

| Palladium-Catalyzed C(sp³)–H Arylation | Palladium catalyst, aryl source | Arylation at the N-terminal residue | Late-stage functionalization without external directing groups | nih.govrsc.orgresearchgate.net |

| Deamidation | pH, temperature, buffer | Formation of succinimide, aspartyl, and isoaspartyl residues | Potential for generating structural diversity, understanding degradation | acs.orgnih.gov |

| Hypervalent Iodine-Mediated Cleavage | Diacetoxyiodobenzene (DIB) | Selective cleavage of the peptide bond N-terminal to Asn | Chemical method for peptide sequencing and fragmentation | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of peptides, including this compound, has traditionally relied on methods that generate significant chemical waste, particularly from the use of hazardous solvents and excess reagents. acs.orgnih.gov The adoption of green chemistry principles aims to mitigate the environmental impact of peptide synthesis by focusing on atom economy, the use of safer solvents, and energy efficiency. ambiopharm.comadvancedchemtech.com

A primary focus in greening peptide synthesis is the replacement of conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. rsc.orgcsic.es Research has shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and propylene (B89431) carbonate can be effective substitutes in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. acs.orgrsc.org Even water, the greenest solvent, is being explored for peptide synthesis, often requiring the use of water-soluble protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. issuu.comiris-biotech.de

Reducing the number of washing steps and optimizing the use of reagents are also key aspects of green peptide chemistry. ambiopharm.comadvancedchemtech.com This can be achieved through the use of more efficient coupling reagents and by moving from traditional batch processes to continuous flow systems, which allow for better control over reaction conditions and can reduce waste. advancedchemtech.com

The synthesis strategy itself can also be designed to be more sustainable. For example, N- to C-directional peptide synthesis offers the potential to minimize the use of protecting groups, which are a major contributor to the poor atom economy of traditional C- to N-directional SPPS. nih.govresearchgate.net

Table 3: Green Solvents and Technologies in Peptide Synthesis

| Green Alternative | Replaced Solvent(s) | Key Advantages | Relevant Synthetic Approach | Citation |

| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, DCM | Derived from biomass, lower toxicity | SPPS, solution-phase | acs.org |

| Propylene Carbonate (PC) | DMF, DCM | Low toxicity, biodegradable, can be recycled | SPPS, solution-phase | acs.orgrsc.org |

| Water | Organic Solvents | Non-toxic, abundant | SPPS with water-soluble protecting groups (e.g., Smoc) | acs.orgissuu.comiris-biotech.de |

| Continuous Flow Synthesis | Batch Reactors | Reduced waste, better process control, improved safety | SPPS, solution-phase | advancedchemtech.com |

| N- to C-Directional Synthesis | C- to N-Directional SPPS | Potential for reduced protecting group use, improved atom economy | SPPS, solution-phase | nih.govresearchgate.net |

Comprehensive Structural Elucidation and Conformational Analysis of Pht Gly Asn Oh

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the detailed structural and dynamic characterization of Pht-Gly-Asn-OH. These techniques provide insights into the molecular framework, functional groups, stereochemistry, and conformational behavior of the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Dynamics

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define the molecule's structure and conformation in solution.

While specific experimental data for this compound is not extensively published, analogous studies on related phthaloylated amino acids and peptides provide a basis for expected spectral characteristics. researchgate.neteurekaselect.com For instance, in a study on N-phthaloylglycyl hydrazide, ¹H-NMR and ¹³C-NMR were used for characterization. researchgate.neteurekaselect.comdntb.gov.ua The presence of the phthaloyl group introduces characteristic aromatic signals, and the peptide backbone and asparagine side chain would exhibit distinct chemical shifts.

Expected ¹H-NMR and ¹³C-NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phthaloyl-H | 7.8-8.0 | - |

| Phthaloyl-C=O | - | ~168 |

| Phthaloyl-Aromatic C | - | 123-135 |

| Gly-αCH₂ | ~4.4 | ~42 |

| Gly-C=O | - | ~170 |

| Asn-αCH | ~4.7 | ~52 |

| Asn-βCH₂ | ~2.8-2.9 | ~37 |

| Asn-C=O (amide) | - | ~175 |

| Asn-NH₂ (amide) | 6.9, 7.5 | - |

Note: These are predicted values based on typical chemical shifts for similar structures and are for illustrative purposes.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic vibrational modes. These methods are particularly sensitive to the presence of specific functional groups and hydrogen bonding interactions.

Key vibrational bands would include the stretching frequencies of the carboxyl O-H, the amide N-H, and the various carbonyl (C=O) groups (phthalimide, peptide amide, asparagine side-chain amide, and carboxylic acid). The positions and shapes of these bands can provide information on intra- and intermolecular hydrogen bonding, which plays a critical role in defining the peptide's secondary structure and crystal packing.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Imide, Phthaloyl) | Stretching | ~1775 and ~1710 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=O (Peptide Amide) | Amide I | ~1650 |

| C=O (Asn Side-Chain) | Amide I | ~1680 |

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Conformational Propensities

The CD spectrum would be expected to show characteristic bands in the far-UV region (below 250 nm) arising from the peptide bond and amide chromophores. The sign and magnitude of these Cotton effects can provide information about the population of different secondary structures, such as β-turns or random coils.

X-ray Crystallography for Solid-State Conformations and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive, atomic-resolution picture of a molecule's three-dimensional structure in the solid state. For this compound, a crystal structure would precisely determine all bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the solid-state conformation of the peptide backbone and the asparagine side chain. Crucially, X-ray analysis would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing arrangement. This information is vital for understanding the molecule's solid-state properties and for providing a static model to compare with solution-state conformational studies. While a specific crystal structure for this compound is not publicly available, it remains the gold standard for unambiguous structural determination.

Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₁₃N₃O₆. chembuyersguide.com

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would be used to verify the amino acid sequence. Expected fragmentation patterns would include cleavage of the peptide bond, leading to characteristic b- and y-ions, as well as loss of the asparagine side chain. This fragmentation data provides unequivocal confirmation of the molecule's connectivity.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid, would be the standard method for analysis.

The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of a sample is determined by integrating the peak area of the main compound and any impurities detected by a UV detector (typically monitoring the absorbance of the phthaloyl group) or a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the hydrophobic nature of the phthaloyl (Pht) protecting group. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target peptide from impurities and byproducts of the synthesis. Key parameters that are typically optimized include the type of stationary phase, the composition of the mobile phase, the gradient elution profile, and the detection wavelength.

For the analysis of this compound, a C18 column is a common choice for the stationary phase, providing a hydrophobic surface for interaction. The mobile phase typically consists of an aqueous component (A) containing a small amount of an acid, such as trifluoroacetic acid (TFA), to improve peak shape and an organic modifier (B), usually acetonitrile. A gradient elution, where the concentration of the organic modifier is increased over time, is employed to ensure the efficient elution of the peptide.

The validation of the developed HPLC method is crucial to demonstrate its suitability for its intended purpose. nih.govresearchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net Specificity is assessed to ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. Linearity is determined by analyzing a series of dilutions of a standard solution to demonstrate a proportional relationship between concentration and peak area. Accuracy is evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. Precision, both in terms of repeatability (intra-day) and intermediate precision (inter-day), is assessed by repeated injections of a sample.

A typical set of HPLC conditions for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

The UV detection at 220 nm is suitable for the peptide bond, while 280 nm can be used to detect the phthaloyl group, which has some absorbance in that region, aiding in the identification of the protected peptide.

Preparative Chromatography for Compound Isolation

Following analytical HPLC method development and validation, preparative chromatography is employed to isolate the target compound, this compound, from the crude synthetic mixture in sufficient quantity and purity for further studies. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov

The goal of preparative chromatography is to maximize throughput while maintaining adequate resolution to achieve the desired purity of the final product. The conditions developed for the analytical method are often used as a starting point and are then scaled up for the preparative separation. This typically involves increasing the column diameter and length, as well as adjusting the flow rate proportionally.

The crude peptide mixture is dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected onto the preparative column. The elution is monitored using a UV detector, and fractions are collected as the target peptide elutes. The collected fractions containing the purified this compound are then combined, and the solvent is removed, typically by lyophilization, to yield the final, purified product.

A representative set of parameters for the preparative HPLC isolation of this compound is detailed in the interactive data table below.

| Parameter | Condition |

| Column | C18, 10 µm particle size, 21.2 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10% to 50% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Sample Loading | Up to 200 mg of crude peptide |

| Fraction Collection | Based on UV signal threshold |

The purity of the isolated this compound is subsequently confirmed by analytical HPLC, and its identity is verified using mass spectrometry and NMR spectroscopy. These analytical techniques provide definitive structural information, confirming the successful synthesis and purification of the target peptide.

Molecular Recognition and Mechanistic Investigations of Pht Gly Asn Oh at the Sub Cellular Level

Photophysical Properties and Applications as Molecular Probes4.3.1. Fluorescence and Absorbance Spectroscopy for Sensing and Imaging Applications 4.3.2. Design of FRET-Based Assays Utilizing Pht-Gly-Asn-OH Derivatives

Further research and publication in peer-reviewed journals are necessary to elucidate the specific properties and potential applications of this compound.

Influence on Biomolecular Self-Assembly Processes

The ability of peptides to self-assemble into ordered nanostructures is a field of significant interest, with applications in biomaterials and medicine. The specific contribution of this compound to these processes is yet to be fully elucidated.

Investigation of Peptide Self-Assembly and Hydrogel Formation

Currently, there is a lack of specific published data detailing the self-assembly properties of this compound or its capacity to act as a hydrogelator. The fundamental principles of peptide self-assembly are governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The structure of this compound, with its N-terminal phthaloyl group, a flexible glycine (B1666218) linker, and a polar asparagine residue, suggests the potential for such interactions. The phthaloyl group could contribute to π-π stacking, while the amide backbone and the asparagine side chain can participate in extensive hydrogen bonding.

Further research would be required to determine the critical concentration for aggregation, the morphology of any resulting nanostructures (e.g., nanofibers, nanotubes, or vesicles), and the conditions (e.g., pH, temperature, ionic strength) that favor self-assembly and subsequent hydrogelation.

Interactions with Lipid Bilayers and Membrane Mimetics

The interaction of peptides with cell membranes is a crucial aspect of their biological activity. The influence of this compound on lipid bilayers and membrane mimetics is an area that warrants future investigation. The amphipathic nature of this peptide, combining the hydrophobic phthaloyl group with the hydrophilic peptide backbone and asparagine side chain, suggests a potential for membrane interaction.

Studies employing techniques such as fluorescence spectroscopy, circular dichroism, and calorimetry with model membrane systems (e.g., liposomes or supported lipid bilayers) would be necessary to characterize the extent and nature of these interactions. Key parameters to investigate would include the peptide's ability to insert into or adsorb onto the lipid bilayer, its effect on membrane fluidity and permeability, and its potential to induce membrane disruption or fusion.

Theoretical and Computational Chemistry Studies on Pht Gly Asn Oh

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For Pht-Gly-Asn-OH, DFT calculations using a basis set like 6-311++G(d,p) can be employed to optimize the molecule's geometry and compute key electronic properties. researchgate.net

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density and identify regions prone to electrophilic or nucleophilic attack. researchgate.net These maps characterize the reactive nature of the molecule by depicting regions of varying electrostatic potential. researchgate.net

Table 1: Representative Theoretical Electronic Properties of this compound Calculated via DFT (Note: These are illustrative values based on typical results for similar biomolecules and may not represent experimentally verified data.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.95 eV | Indicates potential for electron donation, often localized around the carboxyl and amide groups. |

| LUMO Energy | -1.10 eV | Represents the ability to accept electrons, typically associated with the phthaloyl group's aromatic system. |

| HOMO-LUMO Gap | 5.85 eV | Suggests high chemical stability and low reactivity under standard conditions. |

| Dipole Moment | 4.5 Debye | Indicates significant polarity, influencing solubility and intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations describe a molecule's static state, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations can model the conformational landscape of this compound in an explicit solvent, such as water. plos.orgnih.gov These simulations reveal how the peptide folds, its flexibility, and its interactions with surrounding solvent molecules. plos.org

Table 2: Hypothetical Conformational States of this compound from MD Simulations (Note: This table is a conceptual representation of potential findings from an MD simulation.)

| Conformational State | Key Dihedral Angles (φ, ψ) | Population (%) | Dominant Intramolecular Interactions |

| Extended | Gly (φ≈-150°, ψ≈150°), Asn (φ≈-150°, ψ≈150°) | 45% | van der Waals forces, minimal hydrogen bonding. |

| Folded (β-turn like) | Gly (φ≈-60°, ψ≈-30°), Asn (φ≈-90°, ψ≈0°) | 30% | Hydrogen bond between phthaloyl carbonyl and Asn amide proton. |

| Compact Globule | Variable | 25% | Hydrophobic collapse driven by the phthaloyl group. |

In Silico Prediction of Molecular Recognition and Binding Sites

In silico methods are widely used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.gov Molecular docking is a primary technique where the ligand is computationally placed into the binding site of a receptor to determine the most stable binding pose and estimate its binding affinity. asianjpr.com

The process begins with identifying a potential protein target, for instance, a protease whose activity might be modulated by this peptide derivative. The binding site of the protein is defined, and the this compound molecule is docked into this pocket. plos.org Scoring functions then rank the different poses based on intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. plos.org The structure of this compound, with its hydrogen bond donors (amide N-H, Asn side chain) and acceptors (carbonyl oxygens), along with the hydrophobic phthaloyl group, provides distinct features for molecular recognition. mdpi.com

Table 3: Predicted Interactions for this compound in a Hypothetical Protease Binding Site (Note: This table illustrates potential docking results and is not based on a specific experimental structure.)

| This compound Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Phthaloyl Group | Leucine, Phenylalanine | Hydrophobic Interaction |

| Glycine (B1666218) Carbonyl | Serine Hydroxyl | Hydrogen Bond (Acceptor) |

| Asparagine Side-Chain Amide | Aspartate Carboxyl | Hydrogen Bond (Donor & Acceptor) |

| Terminal Carboxyl | Lysine Amino Group | Salt Bridge / Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com While a QSAR model for this compound itself is not established, this methodology would be essential for designing analogues with improved or modified activity. acs.org

A QSAR study would involve synthesizing a library of analogues by, for example, substituting the asparagine with other amino acids or modifying the phthaloyl group. For each analogue, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated. mdpi.com A mathematical model would then be developed to link these descriptors to an experimentally measured activity, such as enzyme inhibition. acs.org Such models allow for the in silico prediction of the activity of new, unsynthesized compounds, guiding further synthetic efforts. mdpi.com

Table 4: Example of a Generic QSAR Model for Peptide Analogues (Note: This is a representative table illustrating the components of a QSAR model.)

| Molecular Descriptor | Description | Correlation to Activity |

| LogP | Octanol-water partition coefficient | Positive (Increased hydrophobicity enhances binding) |

| Molecular Weight | Mass of the molecule | Negative (Steric hindrance reduces binding) |

| Number of H-Bond Donors | Count of atoms like N-H, O-H | Positive (More hydrogen bonds improve affinity) |

| Aromatic Ring Count | Number of aromatic rings | Positive (Pi-stacking interactions are favorable) |

Cheminformatics and Database Mining for Related Peptide and Amino Acid Derivatives

Cheminformatics and database mining are essential for placing this compound in the context of known chemical and biological space. researchgate.netloc.gov Large chemical databases like PubChem can be searched to identify structurally similar compounds, including other phthaloyl-protected peptides or molecules containing the Gly-Asn sequence. nih.govnih.gov

Biological databases, such as MEROPS, provide information on peptidase specificity and can reveal the significance of the Gly-Asn peptide bond. researchgate.net This sequence is a known cleavage site for certain peptidases. The presence of the N-terminal phthaloyl group would likely protect the peptide from cleavage by many aminopeptidases, a common strategy in peptide drug design to increase stability. acs.org Mining these resources helps in forming hypotheses about the potential function, stability, and metabolic fate of this compound. researchgate.net

Table 5: Related Compounds Identified Through Database Mining

| Compound Name | Database ID (PubChem CID) | Structural Relationship to this compound |

| Glycyl-L-asparagine | 99282 | The core dipeptide without the phthaloyl group. nih.gov |

| H-Gly-Asn-Asn-Asn-Asn-Gly-OH | 90456636 | A longer peptide containing the Gly-Asn motif. nih.gov |

| Phthaloylglycine | 8453 | The N-protected glycine residue. |

| N-Phthaloyl-L-phenylalanine | 66497 | An analogue with phenylalanine instead of the Gly-Asn dipeptide. researchgate.net |

Advanced Applications in Chemical Biology and Materials Science Utilizing Pht Gly Asn Oh Scaffolds

Pht-Gly-Asn-OH as a Building Block in Complex Chemical Synthesis and Combinatorial Libraries

The unique structure of this compound makes it a valuable building block in the synthesis of more complex molecules and for the generation of combinatorial libraries. The phthaloyl group, a derivative of phthalic anhydride (B1165640), serves as a highly stable protecting group for the N-terminal amine of glycine (B1666218). nih.govtandfonline.comwikipedia.orgbyjus.com This protection is crucial in peptide synthesis as it prevents unwanted side reactions and racemization of the amino acid substrates. wikipedia.orgorganic-chemistry.org The stability of the phthaloyl group under various reaction conditions allows for selective deprotection of other functional groups within a molecule, enabling intricate synthetic pathways.

The synthesis of N-phthaloyl amino acids is a well-established process, often involving the condensation of an amino acid with phthalic anhydride at elevated temperatures or under milder conditions using reagents like N-carboethoxy phthalimide (B116566). researchgate.netsphinxsai.comcabidigitallibrary.org This straightforward preparation makes the this compound scaffold readily accessible for incorporation into larger synthetic schemes.

Table 1: Comparison of Amine Protecting Groups in Synthesis

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Advantages |

|---|---|---|---|---|

| Phthaloyl | Pht | Very High | Hydrazinolysis (e.g., hydrazine) tandfonline.com | Prevents racemization, highly stable wikipedia.orgorganic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine solution | Orthogonal to acid-labile groups |

| tert-Butoxycarbonyl | Boc | Acid-labile | Strong acids (e.g., TFA) | Commonly used in solid-phase synthesis |

Integration into Biosensing Platforms and Diagnostic Tool Development

Peptide-based biosensors have emerged as powerful analytical tools due to their high stability, selectivity, and ease of synthesis compared to larger biomolecules like antibodies. mdpi.commagtech.com.cnnih.gov These sensors typically use a peptide as a biorecognition element to capture a specific target analyte, coupled with a transducer that converts the binding event into a measurable signal. monash.edu The this compound scaffold has potential utility in this field, particularly in the design of electrochemical and optical biosensors.

Design of Peptide-Based Electrochemical and Optical Biosensors

In an electrochemical biosensor, the this compound tripeptide could be immobilized on an electrode surface, such as gold or glassy carbon. researchgate.net The peptide sequence would serve as the specific receptor for a target molecule. Binding of the analyte to the Gly-Asn portion could induce a conformational change or a change in the local environment of the electrode, leading to a detectable shift in current, potential, or impedance. nih.gov The phthaloyl group could aid in the stable adsorption or orientation of the peptide on the sensor surface.

Optical biosensors often rely on changes in fluorescence or plasmon resonance upon analyte binding. nih.govmdpi.comresearchgate.net For instance, a this compound scaffold could be functionalized with a fluorophore. Interaction with a target molecule might lead to fluorescence quenching or enhancement. In surface plasmon resonance (SPR) biosensors, immobilization of the peptide on a gold film allows for real-time monitoring of binding events through changes in the refractive index at the surface. nih.gov The Gly-Asn sequence could be designed to bind specific disease biomarkers, while the phthaloyl group provides a stable anchor. A computationally designed optical sensor for glycine, known as GlyFS, demonstrates the principle of using a specific binding protein to create a fluorescent response, a concept adaptable to peptide-based systems. semanticscholar.org

Table 2: Transduction Methods in Peptide-Based Biosensors

| Sensor Type | Transduction Principle | Measurable Signal |

|---|---|---|

| Electrochemical | Change in electrical properties upon binding | Current (Amperometric), Potential (Potentiometric), Impedance (Impedimetric) nih.gov |

| Optical | Change in light properties upon binding | Fluorescence intensity, Color change (Colorimetric), Refractive index (SPR) nih.gov |

| Mass-Based | Change in mass upon binding | Frequency change (Quartz Crystal Microbalance) |

Role in Nanotechnology and Biomaterials Engineering

The convergence of peptide chemistry and nanotechnology has led to the development of novel biomaterials with applications in tissue engineering and regenerative medicine. squarespace.com this compound derivatives are promising candidates for the surface modification of nanomaterials and the fabrication of functional hydrogels.

Surface Functionalization of Nanoparticles with this compound Derivatives

Surface modification is critical for tailoring the properties and functions of nanoparticles for biological applications. nih.gov Peptides are frequently used to functionalize nanoparticles to enhance biocompatibility, improve colloidal stability, and provide specific targeting capabilities. escholarship.org For example, peptides containing asparagine and serine have been used to modify magnetic nanoparticles to reduce non-specific interactions with cells. nih.govresearchgate.net Similarly, the Gly-Asn-OH portion of the scaffold can be designed to interact favorably with biological systems. The Arg-Gly-Asp (RGD) peptide sequence, which includes glycine, is widely used to functionalize nanoparticles to target integrin receptors on cell surfaces, thereby promoting cell adhesion and migration. nih.gov A this compound derivative could be attached to gold or iron oxide nanoparticles, where the phthaloyl group might modulate the hydrophobicity and spacing of the peptides on the surface, while the peptide sequence provides the desired biological interface.

Fabrication of Self-Assembled Peptide Hydrogels and Scaffolds for Research Applications

Self-assembling peptides can form nanofibrous hydrogels that mimic the natural extracellular matrix (ECM), providing three-dimensional scaffolds for cell culture and tissue regeneration. nih.govmdpi.com These hydrogels are typically formed through non-covalent interactions such as hydrogen bonding and hydrophobic interactions between peptide building blocks. nih.gov The design of the peptide sequence is critical for controlling the self-assembly process and the final properties of the hydrogel.

Glycine-rich peptides have shown an intrinsic ability to self-assemble into fibers and networked fibrils. nih.gov The this compound scaffold could be engineered to form such hydrogels. The hydrophobic phthaloyl groups could drive the initial aggregation through π-π stacking or hydrophobic interactions, while the Gly-Asn-OH tails, capable of forming hydrogen bonds, would stabilize the resulting nanofiber network. acs.org By modifying the peptide sequence, it is possible to incorporate specific bioactive motifs to create functionalized scaffolds that can direct cell behavior, such as promoting neurite outgrowth or supporting stem cell differentiation. squarespace.comwhiterose.ac.uk

Table 3: Examples of Self-Assembling Peptide Sequences in Biomaterials

| Peptide Sequence/Motif | Key Amino Acids | Resulting Structure/Application |

|---|---|---|

| RADA16 (RADARADARADARADA) | Arginine (R), Aspartic Acid (D), Alanine (A) | β-sheet nanofibers, 3D cell culture |

| KLD-12 (KLDLKLDLKLDL) | Lysine (K), Leucine (L), Aspartic Acid (D) | Stable β-sheet hydrogels |

| VPGVG | Valine (V), Proline (P), Glycine (G) | Elastin-like repeating unit for elastic scaffolds nih.gov |

Development of Chemical Biology Tools and Affinity Probes

Chemical biology tools are essential for dissecting complex biological processes. frontiersin.orgfrontiersin.org Peptides, due to their modular nature and ability to engage in specific molecular interactions, are frequently used as the basis for developing such tools, including affinity probes. nih.govnih.gov An affinity probe is designed to bind selectively to a target biomolecule (e.g., a protein or enzyme) to enable its detection, isolation, or functional characterization.

A this compound scaffold could be elaborated into a potent affinity probe. The core tripeptide sequence would serve as the recognition element, designed to have a high affinity for the binding site of a target protein. nih.gov To make it a functional probe, additional chemical groups would be attached, such as:

A reporter tag: A fluorescent dye or biotin (B1667282) molecule could be conjugated to the C-terminus or the asparagine side chain for visualization or affinity purification.

A cross-linking group: Incorporation of a photoreactive moiety, such as a diazirine or benzophenone, would transform the molecule into a photoaffinity probe. nih.gov Upon UV irradiation, this probe would form a covalent bond with its target protein, allowing for permanent labeling and subsequent identification.

The phthaloyl group in this context could serve multiple purposes. Its steric bulk and hydrophobicity might contribute to the binding affinity and specificity of the probe for its target. Furthermore, its chemical stability would be advantageous during the multi-step synthesis required to attach reporter and cross-linking functionalities. The development of such tools based on the this compound scaffold would provide researchers with new ways to investigate protein-protein interactions and enzyme function in complex biological systems.

Use in Affinity Chromatography and Pull-down Assays for Target Identification

Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture based on highly selective binding interactions. wikipedia.orgnih.govsigmaaldrich.com Similarly, pull-down assays are invaluable in vitro methods for detecting physical interactions between proteins and identifying novel binding partners. nih.gov Short peptides are increasingly utilized as affinity ligands due to their stability, low cost of synthesis, and the ease with which they can be immobilized onto chromatographic supports. nih.govnih.gov

A this compound scaffold can be readily adapted for these applications. The C-terminal carboxyl group allows for covalent attachment to a solid support, such as agarose or polyacrylamide beads, which are commonly used matrices in affinity chromatography. wikipedia.org Once immobilized, the Pht-Gly-Asn moiety is presented to a mobile phase containing a complex mixture of proteins, such as a cell lysate.

The specificity of the interaction would be dictated by the dipeptide sequence. The asparagine (Asn) side chain, with its primary amide, is capable of forming specific hydrogen bonds, including strong "amide bridge" interactions, which can be crucial for protein-protein recognition. researchgate.net The Glycine (Gly) residue provides conformational flexibility, potentially allowing the Asn side chain to orient itself optimally for binding within a protein's active site or on its surface. Proteins that exhibit a specific affinity for the Gly-Asn motif would be selectively retained by the column, while non-binding proteins would be washed away. gilson.com Subsequently, the bound proteins can be eluted by changing the buffer conditions (e.g., pH, ionic strength) to disrupt the binding interactions. wikipedia.org

Table 1: Hypothetical Screening of this compound Affinity Matrix Against a Protein Library

| Target Protein Class | Binding Affinity (K_d, µM) | Elution Condition | Potential Interaction Moiety |

| Deamidase Enzymes | 15 | High Salt (1 M NaCl) | Asn side chain |

| Lectins (Sugar-binding) | 50 | pH 4.0 Glycine Buffer | Backbone/Asn Amide |

| Transmembrane Helices | 120 | 2 M MgCl₂ | Inter-helix H-bonding nih.gov |

| Kinases | >500 (non-binder) | - | - |

| Proteases | >500 (non-binder) | - | - |

The identified proteins can then be analyzed by techniques like mass spectrometry to determine their identity, thus revealing novel interaction partners of the Gly-Asn motif. This approach is instrumental in target identification and validation in drug discovery and molecular biology research.

Design of Photoaffinity Labels Incorporating this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a molecule within a complex biological environment. nih.govwikipedia.orgnih.gov This method involves a "photoprobe" that contains a photoactivatable group, which, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to any nearby interacting molecules. digitellinc.comdomainex.co.uk

The this compound scaffold is well-suited for the design of such probes. The core dipeptide can serve as the recognition element, while the phthaloyl group or other parts of the molecule can be modified to incorporate a photoreactive moiety. Common photoreactive groups include diazirines, aryl azides, and benzophenones. wikipedia.org

For instance, a derivative of this compound could be synthesized where a benzophenone group is attached to the phthaloyl ring. This creates a molecule that retains the Gly-Asn recognition element but can be photo-activated. An alternative strategy involves replacing one of the amino acids with a photoreactive unnatural amino acid during synthesis. rsc.org

Table 2: Design Parameters for this compound-Based Photoaffinity Labels

| Parameter | Design Choice | Rationale |

| Photoreactive Group | Benzophenone | Chemically stable until UV activation; inserts into C-H bonds. |

| Diazirine | Generates highly reactive carbene; requires shorter wavelength UV. | |

| Attachment Site | Phthaloyl Ring | Minimizes interference with peptide-protein interaction. |

| C-terminus (via linker) | Allows incorporation of a reporter tag alongside the photoprobe. | |

| Reporter Tag | Biotin or Alkyne | Enables subsequent enrichment and identification of crosslinked proteins. nih.gov |

Once synthesized, the photoaffinity probe is incubated with its biological target (e.g., cell lysate or intact cells). After allowing for non-covalent binding to occur, the sample is irradiated with UV light to induce covalent crosslinking. nih.gov If the probe also includes a reporter tag, such as biotin, the covalently labeled proteins can be enriched from the mixture using affinity purification (e.g., with streptavidin beads). These captured proteins are then identified by mass spectrometry, providing a snapshot of the direct molecular interactions of the Gly-Asn probe within a native biological context. nih.gov This methodology is invaluable for mapping drug-binding sites and discovering unknown molecular targets. domainex.co.uk

Future Directions and Emerging Research Opportunities for Pht Gly Asn Oh

Overcoming Synthetic Hurdles for Stereochemically Complex Pht-Gly-Asn-OH Conjugates

The synthesis of peptides, while a mature field, still presents challenges, particularly when dealing with stereochemically complex structures and the prevention of side reactions. For a molecule like this compound, future research will likely focus on overcoming several key synthetic hurdles to create more complex and functionally diverse conjugates.

One of the primary challenges in peptide synthesis is the prevention of racemization, especially during the coupling of amino acid residues. While the glycine (B1666218) in this compound is achiral, the asparagine residue is susceptible to racemization. Future synthetic strategies will likely involve the development of novel coupling reagents and optimized reaction conditions that minimize this risk, ensuring the stereochemical integrity of the final product.

The asparagine side chain, with its primary amide, presents another synthetic challenge. Dehydration of the amide to a nitrile can occur under certain activation conditions, and the amide can also undergo cyclization to form aspartimide derivatives, particularly in the presence of a C-terminal glycine. nih.gov This can lead to a decrease in the purity and yield of the desired peptide. nih.gov Research into milder and more specific activation methods, as well as the use of advanced protecting groups for the asparagine side chain, will be crucial. For instance, the use of trityl (Trt) as a side-chain protecting group for asparagine is common, but its removal requires acidic conditions that might not be compatible with other functionalities in a more complex conjugate. nih.govacs.org The development of orthogonally protected asparagine building blocks will be a key area of exploration.

Furthermore, the creation of this compound conjugates, where the peptide is linked to other molecules such as carbohydrates (glycoconjugates), lipids, or polymers, introduces another layer of complexity. The chemical synthesis of such glycoconjugates is a significant challenge due to the need for stereoselective control during the formation of the glycosidic bond. sci-hub.se Future research will focus on developing more efficient and stereoselective glycosylation methods that are compatible with the peptide backbone and the Pht-protecting group. sci-hub.seresearchgate.net

Advancements in In Situ Spectroscopic Techniques for Real-Time Monitoring

The optimization of peptide synthesis relies heavily on the ability to monitor the reaction in real-time. Advancements in in-situ spectroscopic techniques are poised to revolutionize the synthesis of this compound and its derivatives by providing detailed, real-time information on reaction kinetics, intermediate formation, and product purity.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS). researchgate.netmt.com These methods can detect the disappearance of the free amine and the formation of the amide bond, allowing for precise determination of reaction completion and helping to avoid unnecessary extensions of reaction times that can lead to side reactions. nih.gov For solution-phase synthesis, real-time monitoring can be achieved through similar spectroscopic methods, providing a wealth of data to optimize reaction parameters. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. While traditionally used for the characterization of the final product, advancements in real-time NMR techniques allow for the observation of reaction intermediates and the quantification of reactants and products directly in the reaction mixture. This can provide invaluable mechanistic insights into the coupling process and the formation of any byproducts.

The integration of these in-situ monitoring techniques with automated synthesis platforms represents a significant future direction. This would enable the development of "smart" synthesizers that can adjust reaction conditions in real-time based on spectroscopic feedback, leading to higher yields, improved purity, and more efficient synthesis of complex this compound conjugates.

Expanding the Repertoire of Molecular Interaction Studies through Novel Assays

Understanding the molecular interactions of this compound with biological targets is fundamental to uncovering its potential functions. The development of novel and high-throughput assays will be critical in expanding our knowledge of its binding partners and mechanisms of action.

Traditional methods for studying peptide-protein interactions, such as fluorescence polarization, can sometimes suffer from low signal-to-background ratios and potential for false positives. nih.gov Future research will likely see the increased adoption of more sensitive and specific techniques. For instance, fluorescence resonance energy transfer (FRET)-based quenching assays offer a highly specific and reproducible alternative for measuring peptide-protein interactions in solution. nih.gov

Bioluminescent binding assays, utilizing reporters like nanoluciferase (NanoLuc), represent another promising avenue. nih.gov By conjugating this compound to such a reporter, it would be possible to develop highly sensitive and non-radioactive assays to quantify its binding to specific receptors or enzymes. nih.gov

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques that can provide real-time kinetic data on the association and dissociation of this compound with its binding partners. These methods allow for the determination of binding affinity and specificity, which are crucial parameters for drug discovery and development.

Furthermore, the development of cell-based assays will be essential to study the effects of this compound in a more biologically relevant context. This could involve assays to measure changes in cell signaling, gene expression, or other cellular processes in response to the peptide.

Integration of Machine Learning and AI in Computational Design and Prediction

AI algorithms can be trained on large datasets of peptide sequences and their corresponding biological activities to develop predictive models. mdpi.com These models could then be used to predict the potential therapeutic properties of this compound and its analogs, such as their binding affinity to specific targets, their stability, and their potential for immunogenicity. mdpi.comnih.gov This in silico screening can significantly reduce the time and cost associated with experimental testing. mdpi.com

Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for the de novo design of peptides with desired properties. oup.com By providing the model with a set of desired characteristics, it could generate novel peptide sequences based on the this compound scaffold that are optimized for a specific therapeutic purpose.

Furthermore, AI can be used to predict the three-dimensional structure of this compound and its complexes with biological targets. nih.gov This structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs. mdpi.com Molecular docking and molecular dynamics simulations, guided by AI, can provide detailed insights into the binding modes and interactions of the peptide with its target. mdpi.combohrium.com

The challenge for these computational approaches, however, lies in the availability of high-quality data for training and validation. cecam.org For non-canonical structures like this compound, the development of specific training datasets will be crucial for the successful application of AI and ML.

Exploration of this compound in Multifunctional Bio-Hybrid Systems

The integration of peptides into larger, multifunctional systems is a rapidly growing area of research. This compound, with its defined chemical structure, could serve as a versatile building block for the creation of advanced bio-hybrid systems with a wide range of potential applications.